1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a guanidine moiety, which are known for their roles in various pharmacological applications. The presence of the bromophenyl group enhances its reactivity and biological profile, making it a candidate for further studies in drug development.
The compound can be synthesized through various methodologies, which may include reactions involving thiazole derivatives and guanidine precursors. Its structural characteristics suggest a potential for diverse applications in medicinal chemistry, particularly in the development of therapeutics targeting specific biological pathways.
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms. It can be classified as:
The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide typically involves the following steps:
The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Solvents such as dimethylformamide or ethanol may be used during the synthesis process.
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide can undergo various chemical reactions typical for guanidine derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the basicity of the guanidine moiety, which can be exploited in synthetic pathways for developing new derivatives.
The mechanism of action for 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is not fully elucidated but may involve:
Research indicates that similar compounds exhibit activity against targets such as kinases or proteases, suggesting that this compound could have similar properties.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to assess purity and structural integrity during synthesis.
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide has potential applications in:
Further studies are warranted to fully explore its pharmacological profile and potential therapeutic uses.
Thiazole-guanidine molecular hybrids represent a pharmaceutically privileged scaffold due to their distinctive electronic properties and versatile biological targeting capabilities. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, exhibits pronounced aromatic character governed by Hückel's rule with a 6π-electron system [7]. This ring system serves as a bioisostere for pyridine and phenyl moieties while conferring enhanced metabolic stability. The guanidine group, with its strong basicity (pKa ~13.5), exists as a resonance-stabilized cation under physiological conditions, enabling formation of multiple hydrogen bonds with biological targets [9]. When conjugated at the thiazole C2 position, this combination creates a planar, electron-delocalized system with dual hydrogen-bonding capacity: the thiazole nitrogen acts as a hydrogen bond acceptor, while the guanidine group functions as both donor and acceptor [1] [7]. This configuration mimics natural cationic substrates in biological systems, facilitating interactions with neuronal ion channels and enzymatic active sites. Clinically validated derivatives include riluzole (approved for ALS treatment) and pramipexole (used in Parkinson's disease), demonstrating the therapeutic relevance of this pharmacophore in neurological disorders [7].
The strategic incorporation of bromophenyl substituents at the thiazole C4 position significantly expands the pharmacological profile of thiazole-based compounds. Bromine, as a heavy halogen atom, exerts substantial electronic effects through both inductive (-I) and resonance (+R) mechanisms. Positioned at the meta-site on the phenyl ring (3-bromophenyl configuration), it creates an optimal steric and electronic environment for target engagement [1]. Bromophenyl-thiazoles demonstrate enhanced membrane permeability due to increased lipophilicity (logP ≈ 2.8-3.5), while the bromine atom itself serves as a hydrogen bond acceptor and provides a synthetic handle for further derivatization [1] [10]. Biologically, this structural motif exhibits target promiscuity:
This specific compound integrates the bioactive thiazole-guanidine core with the pharmacologically optimized 3-bromophenyl substituent, further enhanced through salt formation with hydrobromic acid. The hydrobromide salt significantly improves aqueous solubility (>5-fold increase vs. freebase) while maintaining crystallinity—a critical factor for pharmacokinetic optimization [1] [9]. Preliminary evidence indicates dual mechanisms of action: potent inhibition of T-type calcium channels (IC₅₀ = 0.8 µM) and induction of cancer cell apoptosis through ROS-mediated mitochondrial dysfunction (DU-145 IC₅₀ = 5.2 µM) [1]. These complementary activities position the compound as a promising multimodal therapeutic candidate for neurological disorders and oncology applications. The presence of the bromine atom at the phenyl meta-position specifically enhances target selectivity over L-type calcium channels (15-fold selectivity ratio) compared to para-substituted analogs [1]. Furthermore, the crystalline hydrobromide salt facilitates precise structural characterization through X-ray diffraction and simplifies synthetic scale-up processes—key considerations for preclinical development [9].
Table 1: Structural Characteristics of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Hydrobromide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₁₀Br₂N₄S (Freebase: C₁₀H₉BrN₄S·HBr) | High-resolution MS |
Molecular Weight | 378.09 g/mol | Calculated |
IUPAC Name | 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine hydrobromide | Nomenclature rules |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br | Molecular modeling |
InChI Key | UJHZINYIHDOQQH-UHFFFAOYSA-N (Freebase) | Standardized identifier |
Hydrogen Bond Donors | 3 (guanidine + HBr) | Computational prediction |
Hydrogen Bond Acceptors | 5 | Computational prediction |
Topological Polar Surface Area | 98.5 Ų | Computational analysis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7